(R)-(Oxan-4-yl)(phenyl)methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Oxan-4-yl)(phenyl)methanol typically involves a multi-step reaction. One common method includes the use of triphenylphosphine and di-isopropyl azodicarboxylate in toluene at 20°C, followed by a reaction with tetrahydrofuran and diethyl ether under cooling with ice . This method ensures the formation of the desired chiral center with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-(Oxan-4-yl)(phenyl)methanol often involves similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-(Oxan-4-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
®-(Oxan-4-yl)(phenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-(Oxan-4-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, influencing the stereochemistry of reactions and enhancing the selectivity of catalytic processes . Its hydroxyl group can participate in hydrogen bonding and other interactions, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
(S)-(Oxan-4-yl)(phenyl)methanol: The enantiomer of ®-(Oxan-4-yl)(phenyl)methanol, with similar chemical properties but different biological activities.
®-(Oxan-4-yl)(methyl)methanol: A similar compound with a methyl group instead of a phenyl group, affecting its reactivity and applications.
Uniqueness
®-(Oxan-4-yl)(phenyl)methanol is unique due to its specific chiral center and the presence of both oxane and phenyl groups. This combination provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(R)-oxan-4-yl(phenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-13H,6-9H2/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXAFMSSNPTLPA-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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